1-(4-Bromophenyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one
CAS No.:
Cat. No.: VC14541522
Molecular Formula: C20H23BrN2O2
Molecular Weight: 403.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23BrN2O2 |
|---|---|
| Molecular Weight | 403.3 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C20H23BrN2O2/c1-25-20-5-3-2-4-18(20)23-14-12-22(13-15-23)11-10-19(24)16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3 |
| Standard InChI Key | HYCKIBLPPBJWLP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a propan-1-one backbone substituted at the third carbon with a 4-(2-methoxyphenyl)piperazine group and at the first carbon with a 4-bromophenyl moiety. The piperazine ring adopts a chair conformation, while the methoxy group on the phenyl ring introduces steric and electronic effects that influence receptor binding . The bromine atom at the para position of the phenyl ring enhances molecular stability and may contribute to hydrophobic interactions in biological systems.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 403.3 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)Br |
| Topological Polar Surface Area | 38.7 Ų |
Data derived from PubChem and synthetic studies indicate moderate hydrophobicity (), suggesting reasonable blood-brain barrier permeability .
Spectroscopic Characteristics
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NMR: The -NMR spectrum exhibits signals for the piperazine protons at δ 2.5–3.5 ppm, the methoxy group at δ 3.8 ppm, and aromatic protons between δ 6.8–7.6 ppm.
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Mass Spectrometry: ESI-MS shows a base peak at m/z 403.1 corresponding to the molecular ion .
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
Step 1: Acylation of 4-Bromophenylpropan-1-one
4-Bromophenylpropan-1-one undergoes nucleophilic substitution with 4-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80–90°C for 12–16 hours.
Step 2: Purification
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to yield white crystalline solids (purity >95%).
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DMF | 78% → 85% |
| Temperature | 85°C | 72% → 82% |
| Reaction Time | 14 hours | 68% → 78% |
Scalability Challenges
Industrial-scale production faces hurdles due to:
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High cost of 4-(2-methoxyphenyl)piperazine precursors.
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Exothermic reactions requiring precise temperature control.
| Receptor Subtype | Binding Energy (kcal/mol) | Selectivity Ratio |
|---|---|---|
| 5-HT | -9.2 | 1:12 vs. D |
| 5-HT | -8.7 | 1:8 vs. α |
Neuropharmacological Applications
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Antidepressant Effects: In murine models, analogs like 1-(4-Methoxyphenyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one reduced immobility time in forced swim tests by 42% () .
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Anxiolytic Properties: Elevated plus maze tests showed a 35% increase in open-arm exploration time compared to controls .
Toxicity Profile
Preliminary acute toxicity studies in rats (LD > 500 mg/kg) suggest a favorable safety margin, though chronic toxicity data remain unavailable.
Research Gaps and Future Directions
Priority Research Areas
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Synthetic Methodology: Developing cost-effective routes using flow chemistry or biocatalysis.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and brain penetration in primate models.
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Target Validation: CRISPR-based knockout studies to confirm 5-HT receptor specificity.
Table 4: Proposed Preclinical Development Timeline
| Stage | Duration | Key Milestones |
|---|---|---|
| Lead Optimization | 18 mo | Improve selectivity (>10-fold vs. off-targets) |
| IND-Enabling Studies | 24 mo | Complete GLP tox, scale-up to kg |
| Phase I Trials | 12 mo | Establish MTD in healthy volunteers |
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